N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with a unique structure that combines elements of pyrrolidine and beta-carboline. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-8-3-4-9-21)11-19-18(24)22-10-7-14-13-5-1-2-6-15(13)20-16(14)12-22/h1-2,5-6,20H,3-4,7-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHOEJWEOGZHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a beta-carboline derivative with a pyrrolidine-containing reagent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzamide
- N-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenyl-1H-pyrrole-3-carboxamide
Uniqueness
N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific combination of pyrrolidine and beta-carboline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is classified as a beta-carboline derivative, which are known for their various biological activities. The molecular formula is , and its structure includes a pyrrolidine ring that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| CAS Number | Not specified |
Antitumor Activity
Recent studies have demonstrated that beta-carboline derivatives exhibit potent antitumor activity. For instance, a related compound was tested against several human tumor cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer) cells. The results indicated significant inhibitory effects on cell proliferation and migration, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induce apoptosis and increase reactive oxygen species (ROS) levels, leading to cell cycle arrest in the G0/G1 phase .
Antimicrobial Properties
Beta-carbolines have also shown promising antimicrobial activities. In vitro studies suggest that they possess antibacterial and antiviral properties, making them potential candidates for treating infections. The mechanisms include interference with bacterial cell wall synthesis and inhibition of viral replication processes .
Neuroprotective Effects
The neuroprotective properties of beta-carboline derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's. These compounds may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. By reducing oxidative stress and promoting neuronal survival, they could offer therapeutic benefits in neurodegenerative conditions .
Antimalarial Activity
Research has highlighted the antimalarial potential of certain beta-carboline derivatives. In silico studies identified several compounds that interact with Plasmodium falciparum targets, demonstrating inhibitory effects on parasite growth with low cytotoxicity towards human cells. One study reported a compound that significantly reduced parasitemia in infected mice models .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the effects of a beta-carboline derivative on PC-3 prostate cancer cells. The compound induced apoptosis in 63% of treated cells at a concentration of 10 µM, comparable to a known antitumor agent .
- Antimicrobial Activity : Another study reported that beta-carboline derivatives inhibited bacterial growth in various strains, suggesting their potential use as broad-spectrum antibiotics .
- Neuroprotection : Research indicated that certain derivatives could protect neuronal cells from oxidative damage by inhibiting MAO activity and reducing ROS levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
